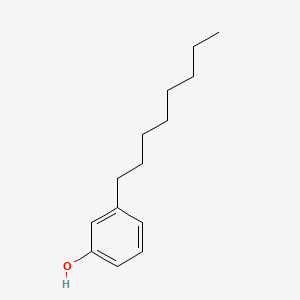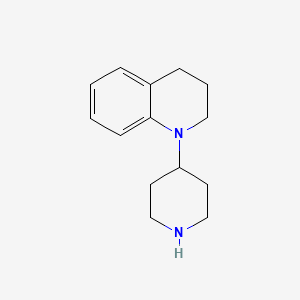
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
描述
作用机制
- The primary target of this compound is the protein serine/threonine-protein kinase B-raf (BRAF). BRAF plays a crucial role in cell signaling pathways, particularly the MAPK/ERK pathway. It regulates cell growth, differentiation, and survival .
- This inhibition affects the MAPK/ERK pathway, leading to altered gene expression, cell cycle regulation, and cell proliferation .
- Notably, the compound’s action can vary depending on the cellular context and other signaling molecules present .
- Cellular effects include altered proliferation rates, apoptosis induction, and potential therapeutic benefits in specific contexts .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of piperidine with tetrahydroquinoline derivatives under specific conditions. One common method is the reductive amination of tetrahydroquinoline with piperidine in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is usually carried out in a suitable solvent, such as methanol or ethanol, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and crystallization, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Addition: Electrophilic addition reactions can be carried out using electrophiles such as halogens or hydrogen halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Research has explored the biological activity of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline and its derivatives. These compounds have shown potential as enzyme inhibitors, receptor ligands, and modulators of biological pathways.
Medicine: The compound and its derivatives have been investigated for their pharmacological properties. They have shown promise in the development of new therapeutic agents for various diseases, including neurological disorders and cardiovascular conditions.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
相似化合物的比较
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline is structurally similar to other piperidine and tetrahydroquinoline derivatives. Some similar compounds include:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar reactivity and biological activity.
Tetrahydroquinoline derivatives: These compounds contain the tetrahydroquinoline core and are used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of structural features, which can lead to unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-piperidin-4-yl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-6-14-12(4-1)5-3-11-16(14)13-7-9-15-10-8-13/h1-2,4,6,13,15H,3,5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMICEWHANHHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


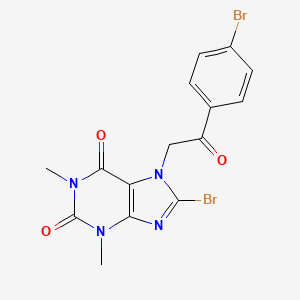
![2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3250004.png)
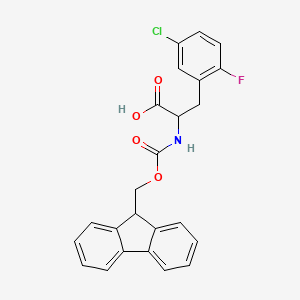

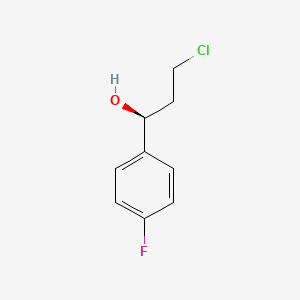
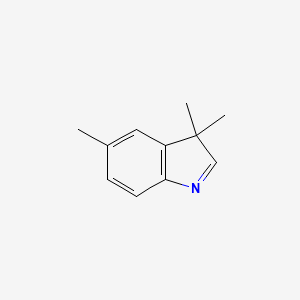
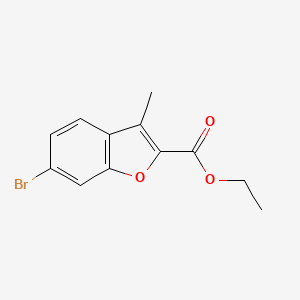
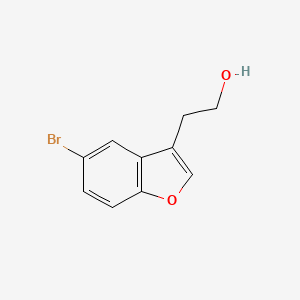
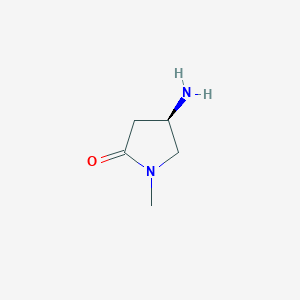
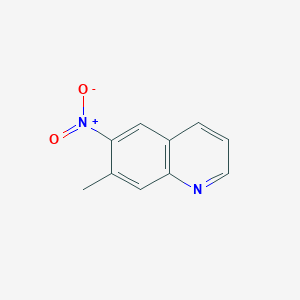
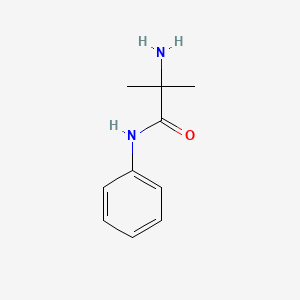
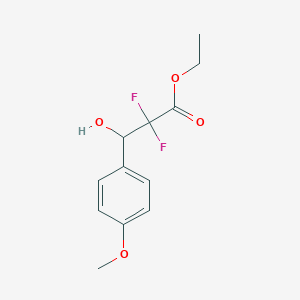
![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)
